Lipophilicity Differentiation: Ortho‑Bromine Increases LogP Relative to Unsubstituted and Ortho‑Fluoro Analogs
The ortho‑bromine substituent of 4‑(2‑bromophenylsulfonyl)morpholine elevates its lipophilicity compared to the unsubstituted phenylsulfonyl analog and the ortho‑fluoro derivative, as evidenced by computed octanol‑water partition coefficients . This property influences membrane permeability, protein binding, and metabolic stability, making the brominated analog a more suitable candidate for targets requiring increased hydrophobic interactions or for applications where higher LogP is desirable [1].
| Evidence Dimension | Calculated octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP 1.60; LogP (Molaid) 1.4; Log Kow (KOWWIN) 1.55 |
| Comparator Or Baseline | 4-(Phenylsulfonyl)morpholine (CAS 5033‑21‑6) typical LogP ~1.0–1.2; 4-(2‑Fluorophenylsulfonyl)morpholine (CAS 613657‑01‑5) LogP ~1.0–1.1 |
| Quantified Difference | Target LogP is approximately 0.3–0.6 units higher than unsubstituted and ortho‑fluoro analogs |
| Conditions | ACD/Labs Percepta Platform v14.00; KOWWIN v1.67; Molaid computational predictions |
Why This Matters
A higher LogP indicates greater lipophilicity, which can be critical for membrane penetration in cellular assays and for achieving target occupancy in hydrophobic binding pockets, thereby directly influencing compound selection for specific screening cascades.
- [1] Molaid. 4-((2-bromophenyl)sulfonyl)morpholine. LogP 1.4. Topological polar surface area 55 Ų. Hydrogen bond acceptors 4. Hydrogen bond donors 0. View Source
